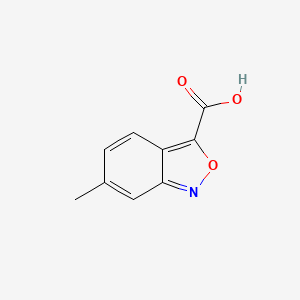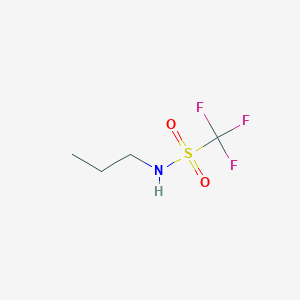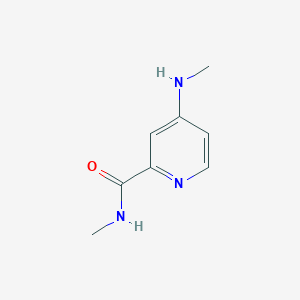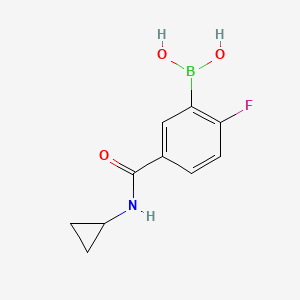
6-甲基-2,1-苯并恶唑-3-羧酸
描述
6-Methyl-2,1-benzoxazole-3-carboxylic acid is a heterocyclic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
科学研究应用
6-Methyl-2,1-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The exact mode of action can vary depending on the specific benzoxazole derivative and its target. Generally, these compounds can bind to their targets, altering their function and leading to various downstream effects .
Biochemical Pathways
Benzoxazole derivatives can affect multiple biochemical pathways. For example, some benzoxazole derivatives have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects, suggesting that they can interact with and modulate a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of benzoxazole derivatives can be diverse, given their wide range of biological activities. Some benzoxazole derivatives have been found to exhibit antimicrobial, antifungal, and anticancer activities, suggesting that they can have significant effects at the molecular and cellular levels .
生化分析
Biochemical Properties
6-Methyl-2,1-benzoxazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects . The interactions between 6-Methyl-2,1-benzoxazole-3-carboxylic acid and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 6-Methyl-2,1-benzoxazole-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . The impact on cellular metabolism includes the disruption of metabolic pathways essential for cell survival.
Molecular Mechanism
At the molecular level, 6-Methyl-2,1-benzoxazole-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2,1-benzoxazole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methyl-2,1-benzoxazole-3-carboxylic acid remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antimicrobial and anticancer effects, although the potency may diminish over time .
Dosage Effects in Animal Models
The effects of 6-Methyl-2,1-benzoxazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-Methyl-2,1-benzoxazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-Methyl-2,1-benzoxazole-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 6-Methyl-2,1-benzoxazole-3-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,1-benzoxazole-3-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with methyl anthranilate under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts like palladium or copper in combination with ligands can facilitate the cyclization process under milder conditions . Additionally, green chemistry approaches, such as using ionic liquids or microwave irradiation, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 6-Methyl-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under conditions like reflux or catalysis.
Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and reduced benzoxazole compounds .
相似化合物的比较
Benzoxazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
2-Methylbenzoxazole: Similar structure with a methyl group at the 2-position instead of the 6-position.
3-Carboxybenzoxazole: Similar structure with a carboxylic acid group at the 3-position but without the methyl group.
Uniqueness: 6-Methyl-2,1-benzoxazole-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with various biological targets, making it a versatile compound in research and industrial applications .
属性
IUPAC Name |
6-methyl-2,1-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZYODRFXJUUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NOC(=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)


![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)



![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)






